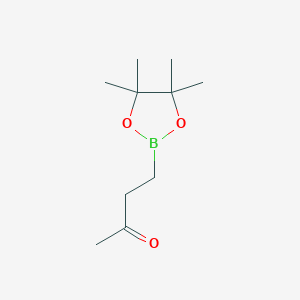
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is a boronic ester compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a butan-2-one moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one typically involves the reaction of pinacol with boron-containing reagents. One common method is the hydroboration of alkenes or alkynes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors can enhance the scalability and safety of the production process.
化学反応の分析
Types of Reactions
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds across double or triple bonds in alkenes and alkynes.
Coupling Reactions: Formation of carbon-carbon bonds through reactions with aryl halides or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include pinacolborane, bis(pinacolato)diboron, and various transition metal catalysts such as palladium and copper . Reaction conditions typically involve mild temperatures, inert atmospheres, and sometimes the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include boronic esters, boronates, and other boron-containing organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the activation of substrates and the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one is unique due to its specific structure, which combines the stability of the dioxaborolane ring with the reactivity of the butan-2-one moiety. This combination allows for versatile applications in various fields of research and industry, distinguishing it from other boronic esters.
生物活性
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one, also known by its CAS number 100818-32-4, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₉BO₃
- Molecular Weight : 198.07 g/mol
- Structure : The compound features a dioxaborolane ring which is integral to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of α,β-unsaturated compounds with bis(pinacolato)diboron in the presence of a rhodium catalyst. The process generally yields high purity and stability under various conditions .
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Notably, boron compounds are known to influence enzyme activity and cellular signaling pathways.
- Enzyme Inhibition : Research indicates that this compound may inhibit specific kinases involved in cellular signaling pathways. For instance, studies on related boron compounds have shown inhibition of glycogen synthase kinase (GSK) pathways, which are critical in various diseases including cancer and neurodegenerative disorders .
- Cellular Uptake : The compound's structure allows for enhanced permeability across cell membranes, which can facilitate its biological effects at lower concentrations. This characteristic is particularly important for drug development targeting intracellular processes.
Case Studies
Stability and Pharmacokinetics
The stability of this compound in biological systems is crucial for its efficacy. Studies have shown that this compound maintains stability in serum over extended periods, which is essential for therapeutic applications .
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-8(12)6-7-11-13-9(2,3)10(4,5)14-11/h6-7H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTYRLPRDAUIDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70462974 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100818-32-4 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70462974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














